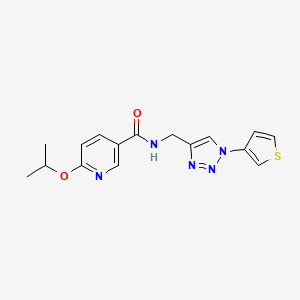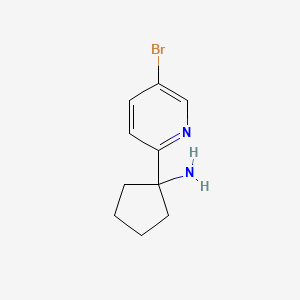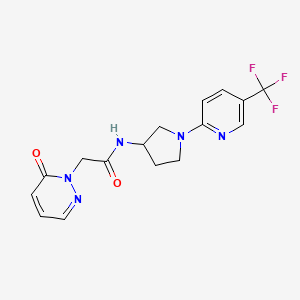
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensors for Ion Detection
Research on 1,8-naphthalimide derivatives demonstrates the application of structurally complex compounds in developing chemosensors. These compounds, such as NAOZ and NATZ, have been synthesized and applied as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. The ability of fluoride ions to deprotonate the hydrazone moiety in these compounds leads to observable long-wavelength color changes. This example underscores the potential of structurally related compounds in environmental monitoring and analytical chemistry applications (Liang Zhang et al., 2020).
Antibacterial and Antifungal Activity
Another study on 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives highlights their synthesis and evaluation for antibacterial and antifungal activities. These compounds showed promising activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as against fungal strains Aspergillus niger and Candida albicans. This indicates the potential of quinazoline derivatives in developing new antimicrobial agents (Rambabu Sirgamalla & Sakram Boda, 2019).
Antioxidant and Antitumor Activities
Compounds based on lawsone, synthesized through reactions with halo-compounds, demonstrate significant antioxidant and antitumor activities. Such studies provide insights into the structural features contributing to the biological efficacy of these molecules, suggesting the potential of quinazoline and oxadiazole derivatives in the development of new therapeutic agents (A. Hassanien et al., 2022).
Electroluminescent Materials
Research into low-molecular-weight compounds with potential applications in organic light-emitting devices (OLEDs) highlights the importance of structural design in achieving desired photophysical properties. The development of compounds for electroluminescent layers is crucial for advancing display technology, demonstrating the broad applicability of organic compounds in materials science (G. Dobrikov et al., 2011).
Propiedades
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-5-31-18-11-10-15(12-19(18)30-4)21-24-20(32-25-21)13-26-17-9-7-6-8-16(17)22(28)27(14(2)3)23(26)29/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPONMAVLIZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2684368.png)
![1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2684370.png)
![methyl 3-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2684371.png)
![(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2684373.png)
![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)



![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2684383.png)
![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2684384.png)